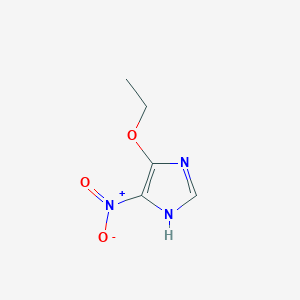

4-ethoxy-5-nitro-1H-imidazole

Description

Significance of Imidazole (B134444) Ring Systems in Organic Chemistry

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. biomedpharmajournal.orgijprajournal.com This structural motif is of profound importance in organic and medicinal chemistry. biomedpharmajournal.orglongdom.org As a planar, 6 π-electron aromatic system, the imidazole ring is relatively stable. ijprajournal.com It is also amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.org The nitrogen at position 1 can be deprotonated, while the sp2-hybridized nitrogen at position 3 has a lone pair of electrons, allowing it to accept a proton. longdom.org This property is crucial in many biological systems, where the imidazole side chain of the amino acid histidine serves as a proton donor or acceptor in enzymatic catalysis and helps maintain physiological pH. biomedpharmajournal.orgfiveable.me

The imidazole nucleus is a fundamental component of many biologically significant molecules, including purines like adenine (B156593) and guanine, which are the building blocks of nucleic acids (DNA and RNA). fiveable.meajrconline.org Its ability to form hydrogen bonds and coordinate with metal ions makes it a versatile ligand in coordination chemistry and a key interaction site in many biological receptors. fiveable.menih.gov In synthetic organic chemistry, imidazoles are used as catalysts, and the imidazole group can serve as a protecting group for alcohols. fiveable.me The versatility of the imidazole scaffold has made it a "privileged structure" in medicinal chemistry, forming the basis for a wide array of therapeutic agents. ajrconline.org

Overview of Substituted Nitroimidazoles

Substituted nitroimidazoles are derivatives of imidazole that contain one or more nitro groups (NO₂) attached to the carbon atoms of the ring. The position of the nitro group—at C2, C4, or C5—significantly influences the compound's chemical properties and biological activity. nih.govresearchgate.net Generally, 5-nitroimidazoles have demonstrated a broad spectrum of anti-infectious activity. nih.gov The biological activity of these compounds is often linked to the reductive activation of the nitro group under hypoxic (low-oxygen) conditions, which generates reactive intermediates capable of damaging cellular components like DNA. nih.gov

Nitroimidazoles are categorized based on the position of the nitro substituent:

2-Nitroimidazoles : This class was among the first to be investigated for anti-tubercular activity. nih.gov They generally have a higher reduction potential compared to 5-nitroimidazoles, making them more readily reduced. nih.gov

4-Nitroimidazoles and 5-Nitroimidazoles : Due to tautomerism in the N-unsubstituted imidazole ring, 4-nitro- and 5-nitroimidazole can exist in equilibrium. However, when the nitrogen at position 1 is substituted (N-alkylation), the position of the nitro group becomes fixed. derpharmachemica.com Compounds with the nitro group at the 5-position are generally more active than their 4-nitro counterparts. researchgate.netjocpr.com

The development of various substituted nitroimidazoles, such as metronidazole (B1676534) and benznidazole, has led to important therapeutic agents. nih.gov Research continues to explore the synthesis of novel nitroimidazole derivatives with modified substituents to enhance their properties. researchgate.netnih.gov

Structural Context of 4-Ethoxy-5-nitro-1H-imidazole within Imidazole Derivatives

This compound belongs to the family of N-unsubstituted 5-nitroimidazole derivatives. Its core structure consists of a 1H-imidazole ring substituted with an ethoxy group (-OCH₂CH₃) at position 4 and a nitro group (-NO₂) at position 5.

The key structural features that define this compound are:

5-Nitro Group : This is a strong electron-withdrawing group, which significantly influences the electronic properties of the imidazole ring. This feature is critical for the characteristic reactivity of many nitroimidazole compounds. nih.gov

N-H Proton : The presence of a proton on one of the ring nitrogens allows for tautomerism and participation in hydrogen bonding. ijprajournal.com

The specific arrangement of an electron-donating group (ethoxy) and a strong electron-withdrawing group (nitro) on adjacent carbons of the imidazole ring gives this compound a unique chemical profile compared to other nitroimidazole derivatives.

Table 1: Comparison of Substituted Nitroimidazole Scaffolds

| Scaffold | Position of Nitro Group | General Characteristics | Example Compound |

|---|---|---|---|

| 2-Nitroimidazole (B3424786) | C2 | Higher reduction potential than 5-nitroimidazoles. nih.gov | Benznidazole nih.gov |

| 4-Nitroimidazole (B12731) | C4 | Generally less biologically active than 5-nitro isomers. researchgate.net | 4-Nitro-1H-imidazole chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-5-nitro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-11-5-4(8(9)10)6-3-7-5/h3H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUDQLIILHHOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(NC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363505 | |

| Record name | 1H-Imidazole, 4-ethoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87243-08-1 | |

| Record name | 1H-Imidazole, 4-ethoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 5 Nitro 1h Imidazole

Established Synthetic Routes to Imidazole (B134444) and Nitroimidazole Core Structures

The construction of the fundamental imidazole ring is a well-established field in organic synthesis, with several classical and modern methods available to chemists. These routes offer access to a wide array of substituted imidazoles, which can serve as precursors for more complex targets like 4-ethoxy-5-nitro-1H-imidazole.

Classical Multi-component Cyclization Reactions

Multi-component reactions (MCRs) are highly efficient processes that allow for the formation of complex molecules in a single step from three or more starting materials, thereby minimizing waste and saving time.

The Debus-Radziszewski imidazole synthesis is a cornerstone of imidazole synthesis, first reported in 1858. orgsyn.orgorganic-chemistry.org This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). orgsyn.orgresearchgate.net A modification of this method, where one equivalent of ammonia is replaced by a primary amine, can yield N-substituted imidazoles. orgsyn.org Despite its long history, the reaction can sometimes suffer from low yields and the formation of side products. organic-chemistry.org

The Van Leusen imidazole synthesis offers another versatile route, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. semanticscholar.orgorganic-chemistry.org This method allows for the preparation of imidazoles from aldimines through a reaction with TosMIC. semanticscholar.org The process can also be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine. semanticscholar.org This approach is advantageous due to its mild reaction conditions.

| Reaction Name | Reactants | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | One-pot, four-component cycloaddition. google.com |

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Can be a two-step or a three-component reaction. semanticscholar.org |

Metal-Catalyzed Imidazole Annulation Strategies

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency and selectivity. Various metals, including copper and palladium, have been employed to catalyze the formation of the imidazole ring. These strategies often involve C-H activation and annulation reactions. For instance, copper-mediated oxidative C-H functionalization provides a concise route to highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov Palladium-catalyzed methods have also been developed for the synthesis of functionalized imidazoles. nih.gov These metal-catalyzed approaches offer the potential for greater control over substitution patterns and can often proceed under milder conditions than classical methods.

Microwave-Assisted Synthesis Protocols for Accelerated Imidazole Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis of various imidazole derivatives, including nitroimidazoles. researchgate.netgoogle.com For example, the synthesis of 2-nitroimidazoles has been achieved using a microwave-assisted, solvent-free reaction of 2-aminoimidazoles with sodium nitrite (B80452) on a natural clay catalyst. researchgate.net Microwave irradiation has also been utilized in the Debus-Radziszewski reaction to synthesize trisubstituted imidazoles, often resulting in better yields compared to conventional heating. organic-chemistry.org This approach aligns with the principles of green chemistry by reducing reaction times and often eliminating the need for solvents.

Targeted Synthesis of this compound and Related Derivatives

The synthesis of the specifically substituted this compound requires careful consideration of regioselectivity. The introduction of the ethoxy and nitro groups at the C4 and C5 positions, respectively, can be approached through the functionalization of a pre-formed imidazole ring or by constructing the ring with the desired substituents already in place. A plausible and efficient strategy involves the nucleophilic aromatic substitution on a suitably activated halo-nitroimidazole precursor.

Regioselective Functionalization Approaches

A key challenge in the synthesis of unsymmetrically substituted imidazoles is controlling the position of incoming functional groups. For this compound, this involves the regioselective placement of the ethoxy and nitro moieties. One viable pathway begins with a 4-halo-5-nitroimidazole, where the halogen atom is activated towards nucleophilic displacement by the adjacent electron-withdrawing nitro group.

Studies have shown that 4(5)-bromo- and iodo-imidazoles, when activated by an adjacent nitro group, can undergo nucleophilic displacement with alkoxides like methoxide. researchgate.net By analogy, reacting a 4-halo-5-nitroimidazole with sodium ethoxide would be a direct method to introduce the desired 4-ethoxy group. The synthesis of the 4-halo-5-nitroimidazole precursor itself can be achieved through the nitration of a 4-haloimidazole.

Once the this compound core is synthesized, further derivatization can be achieved through N-substitution. The alkylation of 4(5)-nitroimidazoles is a well-studied reaction, with the regioselectivity being highly dependent on the reaction conditions.

The alkylation of 4-nitroimidazole (B12731) generally leads to the formation of 1-alkyl-4-nitroimidazole as the major product. researchgate.netresearchgate.net The reaction of 2-methyl-4(5)-nitroimidazole with alkylating agents under various conditions (different bases, solvents, and temperatures) has been shown to be regioselective, favoring the N1 position for 4-nitroimidazole. researchgate.net In acidic media, the alkylation of 4(5)-nitroimidazoles can lead to different isomeric products depending on the temperature and the reactivity of the alkylating agent. At lower temperatures, the 5-nitro isomer tends to be the major product, while at higher temperatures, the thermodynamically more stable 4-nitro isomer is favored. These findings provide a predictive framework for the N-alkylation of the this compound scaffold, allowing for the synthesis of a variety of N-substituted derivatives.

| Starting Material | Reagent | Conditions | Product | Regioselectivity |

| 4-Nitroimidazole | Alkyl halide | K2CO3, Acetonitrile (B52724), 60°C | 1-Alkyl-4-nitroimidazole | N-1 alkylation favored researchgate.net |

| 2-Methyl-5-nitroimidazole | Alkyl halide | K2CO3, Acetonitrile, 60°C | 1-Alkyl-2-methyl-4-nitroimidazole | N-3 alkylation (leading to 4-nitro isomer) favored due to steric hindrance researchgate.net |

| 4(5)-Nitroimidazole | Benzyl chloride | Acidic media, 75°C | 1-Benzyl-5-nitroimidazole (major) | Kinetically controlled |

| 4(5)-Nitroimidazole | Benzyl chloride | Acidic media, 140°C | 1-Benzyl-4-nitroimidazole (major) | Thermodynamically controlled |

Introduction of Ethoxy Moiety via Ethersynthesis

The introduction of an ethoxy group onto an imidazole ring is typically achieved via a nucleophilic substitution reaction, a form of ether synthesis. This process generally involves the deprotonation of a hydroxyl-substituted imidazole precursor at the 4-position to form an alkoxide, which then acts as a nucleophile. The subsequent reaction with an ethylating agent, such as ethyl bromide or ethyl iodide, yields the desired ethoxy ether.

In a related context, the synthesis of imidazole-derived ethers has been demonstrated, providing a foundational methodology. For instance, the synthesis of 1-(2-Ethoxy-2-phenylethyl)-1H-imidazole involves the formation of an ether linkage, highlighting the general applicability of this approach within imidazole chemistry acs.org. The choice of a suitable base and solvent is critical for the initial deprotonation step and to facilitate the substitution reaction, which is often conducted under anhydrous conditions to prevent side reactions. The reactivity of the ethylating agent and the stability of the imidazole substrate under the reaction conditions are also key considerations.

Directed Nitration Procedures for C-Substitution

Nitration of the imidazole ring is a common method for introducing a nitro group, which is a potent electron-withdrawing group that significantly influences the molecule's chemical properties. The regioselectivity of nitration is highly dependent on the directing effects of existing substituents on the ring and the reaction conditions employed. An ethoxy group at the C-4 position, being an activating and ortho-, para-directing group, would be expected to direct the incoming nitro group to the adjacent C-5 position (an ortho position) sarthaks.com.

Standard nitration procedures for imidazoles often involve the use of strong nitrating agents, such as a mixture of concentrated nitric acid and concentrated sulfuric acid bibliotekanauki.pl. The synthesis of 4,5-dinitroimidazole from imidazole, for example, is achieved using this mixed acid system bibliotekanauki.plresearchgate.net. The reaction conditions, particularly temperature and reaction time, must be carefully controlled to achieve the desired mononitration and prevent the formation of dinitro or other over-nitrated products. Studies on the nitration of imidazole have established optimal conditions, such as a reaction temperature of 90-95°C for 5-5.5 hours, to achieve high yields of the nitrated product researchgate.net.

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters.

Solvent Effects and Selection

The choice of solvent can dramatically influence the rate and outcome of synthetic transformations. For substitution reactions like ether synthesis, solvent polarity is a key factor. In the related N-alkylation of imidazoles, polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective . These solvents can stabilize charged transition states, thereby increasing the reaction rate, without interfering with the nucleophile through hydrogen bonding . For instance, alkylation of 4-nitroimidazole in acetonitrile has been reported to provide good yields researchgate.net. For nitration reactions, inert solvents like chloroform (B151607) or dichloroethane may be used, although nitration is frequently carried out using the acid mixture (e.g., sulfuric acid) as the solvent google.com. The selection of a solvent must also consider the solubility of the reactants and reagents.

Table 1: Solvent Effects on Imidazole Alkylation Reactions

| Solvent | Type | Effect on Reaction Rate | Reference |

| Acetonitrile | Polar Aprotic | Promotes good yields | |

| DMSO | Polar Aprotic | Effective for alkylation | |

| DMF | Polar Aprotic | Effective for alkylation | |

| Methanol | Polar Protic | Can retard reaction rate via H-bonding | |

| THF | Aprotic | Used in protection steps | google.com |

Base Catalysis and Stoichiometry Optimization

Base catalysis is fundamental to ethersynthesis, as a base is required to deprotonate the hydroxyl precursor, making it sufficiently nucleophilic to react with the ethylating agent. The strength and stoichiometry of the base must be carefully optimized. Strong bases like sodium hydride (NaH) are effective for complete deprotonation, as seen in the protection of 2-nitroimidazole (B3424786) where NaH is used in a 1.2 molar equivalent google.com. Weaker inorganic bases like potassium carbonate (K₂CO₃) are also commonly used, often in excess, to drive the reaction forward . The choice between a strong, non-nucleophilic base and a weaker base depends on the acidity of the proton being removed and the stability of the starting materials. Optimizing the molar ratio of the base to the substrate is crucial to ensure complete reaction without promoting side reactions.

Table 2: Base and Stoichiometry in Imidazole Functionalization

| Reaction | Base | Molar Ratio (Base:Substrate) | Solvent | Yield | Reference |

| N-Protection | Sodium Hydride (NaH) | 1.2 : 1 | THF | ~89% | google.com |

| N-Alkylation | Potassium Carbonate (K₂CO₃) | 1.1 : 1 | Acetonitrile | 66-85% | |

| N-Alkylation | Potassium Hydroxide (B78521) (KOH) | 1.1 : 1 | DMSO or DMF | Lower Yields |

Temperature and Reaction Time Influence

Temperature and reaction time are critically important and interdependent parameters that must be precisely controlled. For the alkylation of nitroimidazoles, studies have shown that elevated temperatures can significantly improve reaction yields. For example, increasing the reaction temperature from room temperature to 60°C was found to markedly improve the yields of N-alkylation products researchgate.net. However, excessively high temperatures can lead to decomposition or the formation of undesired byproducts.

In nitration reactions, temperature control is even more critical as these reactions are highly exothermic. The nitration of imidazole to 4,5-dinitroimidazole is influenced more by the molar ratio of acids and the temperature than by the reaction time researchgate.net. Optimal conditions for this type of reaction have been reported in the range of 90-115°C for 2 to 5.5 hours researchgate.net. Temperature can also influence the regioselectivity of substitution on the imidazole ring rsc.org. Therefore, a systematic study to determine the optimal balance between temperature and reaction time is essential for maximizing the yield of this compound.

Table 3: Influence of Temperature and Time on Imidazole Reactions

| Reaction | Temperature (°C) | Time (hours) | Key Finding | Reference |

| N-Alkylation | 60 | 1 - 3 | Heating markedly improved yields compared to RT. | |

| Nitration | 90 - 95 | 5 - 5.5 | Optimal conditions for high yield (89.4%) of 4,5-nitroimidazole. | researchgate.net |

| Nitration | 110 - 115 | 2 - 2.5 | Optimal conditions for dinitration. | researchgate.net |

| N-Protection | -5 to RT | 1 - 3 | Low initial temperature followed by warming to RT. | google.com |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including nitroimidazoles, to reduce the environmental impact of chemical processes. wjbphs.com These approaches focus on the use of less hazardous solvents, alternative energy sources, and catalysts to improve reaction efficiency and minimize waste. wjbphs.comnih.gov

Microwave-assisted synthesis is a prominent green chemistry technique that has been successfully employed for the synthesis of various imidazole derivatives. nih.govrjptonline.org This method often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov For the synthesis of nitroimidazoles, microwave irradiation can enhance the rate of nitration and other key reaction steps. nih.gov

Another green approach involves the use of solid-supported reagents and catalysts, which can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. For instance, the use of clays (B1170129) or alumina (B75360) as a support for reagents in solvent-free conditions has been reported for the synthesis of related heterocyclic compounds. rjptonline.orgnih.gov

The choice of solvents and reagents is also a critical aspect of green synthesis. The use of hazardous reagents like fuming nitric acid and sulfuric acid, which are traditionally used for nitration, is being replaced by milder and more selective nitrating agents. nih.gov Similarly, toxic organic solvents are being substituted with greener alternatives such as water, ionic liquids, or even solvent-free reaction conditions. wjbphs.comnih.gov

Table 1: Comparison of Conventional and Green Synthetic Approaches for Nitroimidazole Analogs

| Parameter | Conventional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation | nih.gov |

| Reaction Time | Hours to days | Minutes to hours | nih.govrjptonline.org |

| Solvents | Often uses hazardous organic solvents (e.g., DMF, DMSO) | Water, ethanol (B145695), or solvent-free conditions | wjbphs.comnih.gov |

| Catalysts/Reagents | Strong acids (e.g., H₂SO₄, HNO₃), stoichiometric reagents | Solid-supported catalysts, milder reagents (e.g., oxone) | nih.gov |

| Yield | Variable, often moderate | Generally higher | wjbphs.comnih.gov |

| Work-up | Often requires extensive extraction and purification | Simpler, with easier product isolation |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates are crucial steps to obtain a product of high purity. The techniques employed are largely dependent on the physical and chemical properties of the compounds and the nature of the impurities present. Common methods include extraction, chromatography, and recrystallization. brieflands.com

Extraction: Following the completion of a reaction, the crude product is often isolated by liquid-liquid extraction. brieflands.com This involves partitioning the reaction mixture between two immiscible solvents, typically an aqueous phase and an organic solvent like ethyl acetate (B1210297) or dichloromethane. brieflands.com The choice of solvent is critical to ensure that the target compound has a high affinity for the organic phase while impurities remain in the aqueous phase. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. brieflands.com

Chromatography: Column chromatography is a widely used technique for the purification of nitroimidazole derivatives. brieflands.com A stationary phase, most commonly silica (B1680970) gel, is packed into a column, and the crude product is loaded onto the top. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. brieflands.com The separation is based on the differential adsorption of the compounds onto the stationary phase. By carefully selecting the mobile phase, the desired compound can be separated from its impurities. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. mdpi.com

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly, causing the solubility of the compound to decrease and leading to the formation of crystals. Impurities that are present in smaller amounts or have different solubility profiles will remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Table 2: Summary of Isolation and Purification Techniques for Nitroimidazole Derivatives

| Technique | Description | Application | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Initial work-up of the reaction mixture to separate the crude product from inorganic salts and other water-soluble impurities. | brieflands.com |

| Column Chromatography | Separation of a mixture of chemical substances into individual components based on their differential adsorption onto a stationary phase. | Purification of the crude product to remove byproducts and unreacted starting materials. | brieflands.com |

| Thin-Layer Chromatography (TLC) | A chromatography technique used to separate non-volatile mixtures. | Monitoring the progress of a reaction and the purity of fractions from column chromatography. | mdpi.com |

| Recrystallization | A technique used to purify chemicals. By dissolving both impurities and a compound in an appropriate solvent, either the desired compound or the impurities can be removed from the solution, leaving the other behind. | Final purification of the solid product to obtain a high degree of purity. | nih.gov |

| Compound Name |

|---|

| This compound |

| 2-aminoimidazole |

| 4-nitro-o-phenylenediamine |

| 4-chloro-o-phenylenediamine |

| Acetic acid |

| Alumina |

| Ammonia |

| Ascorbic acid |

| Benzonitrile |

| Dichloromethane |

| Diethyl ether |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Ethanol |

| Ethyl acetate |

| Fuming nitric acid |

| Fuming sulfuric acid |

| Hexane |

| Metronidazole (B1676534) |

| Methanol |

| Nitric acid |

| Ornidazole |

| Oxone |

| Secnidazole |

| Sodium sulfate |

| Sulfuric acid |

| Tinidazole |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the behavior of molecules. For 4-ethoxy-5-nitro-1H-imidazole, these calculations can predict its geometry, electronic structure, and various other properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry and electronic properties of this compound. Theoretical calculations are typically performed using software packages like Gaussian, and the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set, such as 6-311++G**, is commonly chosen for such analyses. researchgate.net

The optimized structure reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. For the imidazole (B134444) ring, which is a planar five-membered heterocycle, DFT calculations can confirm its aromatic character and the planarity of the ring system. acadpubl.eu The substitution with an ethoxy and a nitro group introduces specific geometric features. The calculations would detail the orientation of the ethoxy group relative to the imidazole ring and the geometry of the nitro group, which is known to be a strong electron-withdrawing group.

The electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Table 1: Illustrative Optimized Geometric Parameters of this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 | ~1.38 Å |

| C2-N3 | ~1.32 Å | |

| N3-C4 | ~1.36 Å | |

| C4-C5 | ~1.39 Å | |

| C5-N1 | ~1.37 Å | |

| C4-O6 | ~1.35 Å | |

| O6-C7 | ~1.44 Å | |

| C7-C8 | ~1.52 Å | |

| C5-N9 | ~1.45 Å | |

| Bond Angle | C5-N1-C2 | ~108° |

| N1-C2-N3 | ~111° | |

| C2-N3-C4 | ~107° | |

| N3-C4-C5 | ~109° | |

| C4-C5-N1 | ~105° | |

| Dihedral Angle | C2-N1-C5-C4 | ~0° |

| N3-C4-O6-C7 | Variable | |

| C4-C5-N9-O10 | Variable |

Note: The values in this table are illustrative and represent typical ranges for similar structures. Precise values would be obtained from specific DFT calculations for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. malayajournal.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the energy of the LUMO is related to its ability to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the oxygen atom of the ethoxy group, which act as electron-donating moieties. The LUMO, on the other hand, is anticipated to be centered on the electron-withdrawing nitro group and the imidazole ring, which can accept electron density. wuxibiology.com This distribution of frontier orbitals indicates that the molecule can participate in various chemical reactions, with nucleophilic attack likely occurring at sites with high LUMO density and electrophilic attack at sites with high HOMO density.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.0 to -3.0 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Energy difference between HOMO and LUMO |

Note: These energy values are hypothetical and serve to illustrate the expected range for a nitroimidazole derivative based on computational studies of similar compounds.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. acadpubl.eu This analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the ethoxy oxygen and the π* antibonding orbital of the imidazole ring's C4-C5 bond would indicate charge delocalization and contribute to the molecule's stability. Similarly, interactions involving the nitro group can be analyzed to understand its strong electron-withdrawing effect. The stabilization energies (E(2)) calculated in NBO analysis provide a quantitative measure of these interactions. acadpubl.eu Larger E(2) values signify stronger interactions and greater stabilization of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgmdpi.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. nih.gov Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the nitro group, making this region a prime target for electrophiles. The hydrogen atom attached to the imidazole nitrogen (N1-H) would exhibit a region of positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The ethoxy group would also influence the electrostatic potential distribution. Such maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Prediction and Elucidation of Reaction Mechanisms and Regioselectivity

Computational methods are extensively used to predict and elucidate the mechanisms of chemical reactions, including their regioselectivity. rsc.org For this compound, theoretical calculations can be employed to study various reactions, such as N-alkylation of the imidazole ring. derpharmachemica.com

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting the feasibility and rate of a reaction. For instance, in the case of N-alkylation, there are two possible nitrogen atoms on the imidazole ring where the alkyl group can attach (N1 and N3). Computational studies can determine the activation barriers for both pathways, thereby predicting the regioselectivity of the reaction. researchgate.net The pathway with the lower activation energy will be the favored one, leading to the major product. These computational predictions can then be correlated with experimental observations. derpharmachemica.com

Conformational Analysis through Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the ethoxy group can rotate around the C4-O6 and O6-C7 single bonds, leading to various conformers with different energies.

Computational methods, such as DFT, can be used to perform a systematic conformational search to identify the most stable conformers. frontiersin.orgnih.gov This is typically done by rotating the flexible dihedral angles and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformers (local minima) and the energy barriers for interconversion between them (saddle points). nih.gov Identifying the most stable conformer is important as it often represents the geometry that is most populated at equilibrium and is responsible for the molecule's observed properties and reactivity.

Reactivity and Reaction Mechanisms of 4 Ethoxy 5 Nitro 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic compounds. wikipedia.org However, the imidazole ring in 4-ethoxy-5-nitro-1H-imidazole is expected to be highly deactivated towards electrophilic attack. This deactivation is a consequence of the potent electron-withdrawing nature of the nitro group at the C-5 position, which reduces the electron density of the ring system, making it less nucleophilic. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

The ethoxy group at the C-4 position is an activating group and an ortho-, para-director. In this molecular arrangement, the only available carbon atom for substitution on the imidazole ring is at the C-2 position. While the ethoxy group would direct an incoming electrophile to this position, the overwhelming deactivating effect of the adjacent nitro group would likely render electrophilic substitution challenging, requiring harsh reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For these reactions to proceed on the this compound ring, a potent electrophile would be necessary to overcome the deactivation by the nitro group. For instance, bromination of 2-nitroimidazole (B3424786) has been shown to require protection of the ring nitrogen followed by reaction with N-bromosuccinimide (NBS). google.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the imidazole ring in this compound, caused by the nitro group, makes it susceptible to nucleophilic substitution reactions.

Cine-substitution is a type of nucleophilic substitution where the incoming nucleophile attaches to a position adjacent to the one bearing the leaving group. This mechanism has been observed in nitroimidazole systems. For example, the reaction of 1,4-dinitroimidazoles with potassium cyanide can lead to cine-substitution products, yielding 4(5)-nitro-1H-imidazole-5(4)-carbonitriles. electronicsandbooks.com In the case of this compound, a cine-substitution would be plausible if a suitable leaving group were present at the C-4 or C-5 position and the nucleophile attacked the adjacent carbon.

The ANRORC mechanism is a significant pathway in the nucleophilic substitution of heterocyclic compounds, including nitroimidazoles. wikipedia.org It involves the initial addition of a nucleophile to the ring, followed by the opening of the heterocyclic ring and subsequent closure to form a new ring system. wikipedia.org

Studies on the reaction of 1,4-dinitroimidazole derivatives with aniline (B41778) have shown that the reaction proceeds via an ANRORC-like mechanism. researchgate.netresearchgate.net The proposed pathway involves the initial attack of the amine at the C-5 position of the imidazole ring. researchgate.netresearchgate.net This is followed by a ring-opening step and then a cyclization to form the final product. researchgate.net It is conceivable that this compound could undergo a similar ANRORC-type reaction with strong nucleophiles, such as primary amines. The reaction would likely be initiated by the nucleophilic attack at an electron-deficient carbon of the imidazole ring, leading to a ring-opened intermediate.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several types of reactions.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. uni-rostock.de This reaction is expected to proceed readily for this compound to yield 4-ethoxy-1H-imidazol-5-amine. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution | Commonly used for aromatic nitro compounds. |

| SnCl₂ / HCl | Acidic solution | Effective for the reduction of nitroarenes. |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation | A clean and efficient method, though may affect other reducible groups. |

| NaBH₄ / NiCl₂ or CoCl₂ | Methanolic solution | A milder alternative to catalytic hydrogenation. |

The strong electron-withdrawing nature of the nitro group activates the imidazole ring for nucleophilic aromatic substitution (SNAr). nih.gov In such reactions, the nitro group can also function as a leaving group, particularly when the ring is sufficiently activated by other electron-withdrawing substituents. nih.govstackexchange.com

In the context of this compound, the nitro group at the C-5 position significantly lowers the electron density of the ring, making it more susceptible to nucleophilic attack. Research on 1-methyl-4,5-dinitroimidazole (B100128) has demonstrated that the nitro group at the 5-position is particularly labile and can be displaced by nucleophiles like aqueous ammonia (B1221849) and sodium azide. This suggests that the nitro group in this compound could also be displaced by a strong nucleophile in an SNAr reaction. The reaction is facilitated by the ability of the nitroimidazole ring to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Reactions of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) in this compound is an ether linkage, which is generally characterized by its relative inertness to many chemical reagents. However, under specific and typically harsh conditions, this moiety can undergo reactions, primarily involving the cleavage of the carbon-oxygen bond.

The most significant reaction of the ethoxy group is acid-catalyzed cleavage, which typically requires strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). youtube.com Following protonation, the cleavage can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. chemistrysteps.com

In the case of this compound, the carbon atom attached to the imidazole ring is an sp²-hybridized carbon, which does not readily undergo Sₙ1 or Sₙ2 reactions. masterorganicchemistry.com Therefore, the nucleophilic attack by the halide ion (I⁻ or Br⁻) will occur at the less sterically hindered ethyl group. This reaction follows an Sₙ2 pathway.

Protonation: The ether oxygen is protonated by the strong acid (HX).

Nucleophilic Attack: The conjugate base (X⁻) acts as a nucleophile and attacks the ethyl group, displacing the protonated 4-hydroxy-5-nitro-1H-imidazole molecule.

The products of this reaction are ethyl halide and 4-hydroxy-5-nitro-1H-imidazole. Under excess acid conditions, the newly formed ethanol (B145695) from an alternative cleavage pathway could also be converted to an ethyl halide. chemistrysteps.com

| Reaction Type | Reagents | Mechanism | Products |

| Ether Cleavage | Strong Acid (e.g., HBr, HI) | Sₙ2 | 4-hydroxy-5-nitro-1H-imidazole, Ethyl Halide |

This table outlines the primary reaction pathway for the ethoxy moiety.

It is important to note that literature detailing specific experimental studies on the cleavage of the ethoxy group in this compound is limited. The described reactivity is based on the well-established principles of ether chemistry. masterorganicchemistry.comwikipedia.org

Tautomerism and Isomerization Processes

The this compound molecule is subject to prototropic tautomerism, a common phenomenon in imidazole and other heterocyclic systems where a proton can migrate between two or more positions on the ring. chemeurope.com Specifically, it can exhibit annular tautomerism, where the proton on the ring nitrogen atom can move between the N-1 and N-3 positions.

This process results in a dynamic equilibrium between two tautomeric forms: This compound and 5-ethoxy-4-nitro-1H-imidazole . These two forms are isomers that rapidly interconvert.

A detailed crystallographic study on the closely related analog, 4(5)-nitro-5(4)-methoxyimidazole, provides strong evidence for this equilibrium. nih.gov The X-ray diffraction analysis revealed that the crystal structure contains a 50:50 mixture of the two tautomers, 4-nitro-5-methoxyimidazole and 5-nitro-4-methoxyimidazole. nih.gov The experiment showed a superposition of these two compounds, with the N-H hydrogen atom disordered over the two ring nitrogen atoms. nih.gov Given the structural similarity, it is highly probable that this compound behaves in the same manner.

The two tautomers in equilibrium are:

Tautomer A: this compound

Tautomer B: 5-ethoxy-4-nitro-1H-imidazole

| Parameter | Observation in Methoxy (B1213986) Analog (4(5)-nitro-5(4)-methoxyimidazole) | Implication for Ethoxy Analog |

| Tautomer Ratio | Crystal structure contains a 50:50 mixture of two tautomers. nih.gov | A similar equilibrium between 4-ethoxy-5-nitro and 5-ethoxy-4-nitro tautomers is expected. |

| Hydrogen Position | N-H hydrogen atoms are disordered over the two ring nitrogen atoms. nih.gov | The proton is not localized on a single nitrogen but is shared between N-1 and N-3. |

| Bonding | Molecules are connected via N-H···N and C-H···O hydrogen bonds into a 3D network. nih.gov | A similar hydrogen-bonding network is likely to exist, facilitating the proton transfer. |

This table summarizes the crystallographic findings for a methoxy analog and their implications for this compound.

This tautomerism is significant as the electronic properties and reactivity of the two forms can differ, even if they are in rapid equilibrium.

Thermal Stability and Rearrangement Mechanisms

The thermal stability of nitroaromatic and nitroheterocyclic compounds is a critical characteristic, often investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). netzsch.com For nitroimidazoles, thermal decomposition is typically an exothermic process that occurs at temperatures above the melting point. researchgate.net

| Compound | Melting Point (°C) | Decomposition Temperature (°C) |

| Metronidazole (B1676534) | ~163 | >216 researchgate.net |

| 1,4-Dinitroimidazole | ~145 (Decomp.) | - |

| 2,4-Dinitroimidazole | ~275 (Decomp.) | - |

This table presents thermal data for related nitroimidazole compounds to provide context for the expected stability.

Thermal rearrangement mechanisms for nitro-containing compounds can be complex. While direct studies on this compound are scarce, potential pathways can be inferred from related structures. For example, theoretical studies on the thermal rearrangement of N-methyl-N-nitroanilines suggest a mechanism involving the homolysis of the N-N bond to generate a radical pair complex. nih.gov A similar radical-based mechanism could be plausible for nitroimidazoles, where the initial step is the cleavage of the C-NO₂ bond. This would generate an imidazolyl radical and a nitrogen dioxide radical (•NO₂). These reactive species could then recombine at different positions or undergo further reactions, leading to various decomposition products.

Potential thermal rearrangement could proceed via:

Homolytic Cleavage: The C-NO₂ bond breaks, forming a radical pair within a solvent cage.

Radical Recombination: The radicals could recombine, possibly leading to the formation of nitrite (B80452) isomers or other rearranged products.

Decomposition: The highly reactive radical intermediates could also lead to ring fragmentation and the evolution of gaseous products like CO₂, CO, and various nitrogen oxides. mdpi.com

Such rearrangement pathways are often competitive with outright decomposition, and the predominant pathway depends on factors like temperature, pressure, and the presence of other chemical species.

Derivatization and Functionalization Strategies

Introduction of Additional Substituents on the Imidazole (B134444) Core

The introduction of additional functional groups onto the imidazole ring of 4-ethoxy-5-nitro-1H-imidazole is a primary strategy for modulating its physicochemical and biological characteristics. The most common approach involves N-alkylation of the imidazole ring, a reaction that is well-documented for various 4- and 5-nitroimidazole derivatives.

Studies on related 4-nitroimidazoles have demonstrated that N-alkylation can be achieved under various conditions, often employing a base and an alkylating agent in a suitable solvent. For instance, the alkylation of 4-nitroimidazole (B12731) has been shown to be sensitive to the reaction conditions, including the choice of base and solvent, as well as the reaction temperature. Optimal yields for N-alkylation are often obtained when the reaction is conducted at elevated temperatures.

A general procedure for the N-alkylation of nitroimidazoles involves dissolving the substrate in a solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724), followed by the addition of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). The alkylating agent is then added, and the reaction is allowed to proceed until completion. The regioselectivity of N-alkylation in substituted imidazoles can be influenced by the steric and electronic effects of the existing substituents.

While these general principles of N-alkylation are established for the broader class of nitroimidazoles, specific examples detailing the introduction of additional substituents onto the core of this compound are not extensively documented in the reviewed literature.

Modification of the Ethoxy Group

Modification of the ethoxy group at the C4 position of this compound represents another potential avenue for derivatization. However, based on the available scientific literature, this area remains largely unexplored. The chemical stability of the ether linkage in the ethoxy group suggests that its modification would likely require specific and potentially harsh reaction conditions. Cleavage of the ethyl group to yield the corresponding 4-hydroxy-5-nitro-1H-imidazole could be a conceivable first step, which would then open up possibilities for re-alkylation with different alkyl or functionalized groups, or conversion to other functional moieties. Standard ether cleavage reagents include strong acids like HBr or HI, or Lewis acids such as BBr₃. Following cleavage, the resulting hydroxyl group could be subjected to a variety of functionalization reactions, including esterification or etherification with novel side chains. However, it is crucial to consider the potential for competing reactions or degradation of the nitroimidazole core under such conditions.

Preparation of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules incorporating the this compound moiety is a promising strategy for the development of new chemical entities with combined or enhanced functionalities. This approach often involves linking the nitroimidazole scaffold to another bioactive molecule or a molecular fragment that can impart desirable properties, such as improved targeting, altered solubility, or a complementary mechanism of action.

While direct examples involving this compound are scarce, the broader field of nitroimidazole chemistry provides numerous examples of such conjugations. For instance, nitroimidazole-oxazolidinone conjugates have been designed and synthesized to create dual-acting antimicrobial agents. researchgate.net This strategy typically involves identifying a non-essential position on each molecule for linking them together, often via a flexible or rigid linker. researchgate.net The synthesis of these conjugates can be achieved through multi-step reaction sequences, which may include the formation of amide, ester, or ether linkages.

The general approach to creating such hybrids would involve functionalizing this compound with a reactive group, for example, by introducing a substituent on the imidazole nitrogen that bears a terminal functional group like a carboxylic acid, amine, or alkyne. This functionalized nitroimidazole can then be coupled with a second molecule of interest using standard conjugation chemistries.

Polymerization and Oligomerization via Functional Groups

The incorporation of this compound into polymeric or oligomeric structures is a functionalization strategy that could lead to novel materials with unique properties. This would typically require the introduction of a polymerizable functional group onto the this compound molecule.

For instance, a vinyl or an acrylic group could be introduced, most plausibly via N-alkylation of the imidazole ring with a suitable vinyl- or acryloyl-containing reagent. The resulting monomer could then be subjected to polymerization or copolymerization with other monomers using standard polymerization techniques such as free radical, cationic, or anionic polymerization.

Another approach could involve the synthesis of a di-functionalized this compound derivative that can act as a monomer in a step-growth polymerization. For example, introducing two reactive groups, such as a hydroxyl and a carboxylic acid, would allow for the formation of polyesters or polyamides.

While the concept of polymerizing functionalized nitroimidazoles is chemically feasible, the scientific literature does not currently provide specific examples of polymerization or oligomerization involving this compound. Research in this area would be foundational, exploring the synthesis of suitable monomers and the conditions required for their successful polymerization.

Potential Applications in Advanced Materials Science and Chemical Synthesis

Role as a Synthetic Intermediate in Organic Synthesis

Nitroimidazoles are widely recognized as important intermediates in organic synthesis. derpharmachemica.com The presence of both an imidazole (B134444) ring and a nitro group provides multiple reactive sites for functionalization, making them valuable building blocks for more complex molecules. The ethoxy group at the 4-position and the nitro group at the 5-position of the imidazole ring in 4-ethoxy-5-nitro-1H-imidazole influence the electron density and reactivity of the heterocyclic core.

The imidazole ring can undergo N-alkylation, allowing for the introduction of various substituents. derpharmachemica.com Studies on related 4-nitroimidazoles have demonstrated that N-alkylation is a common and efficient method for their derivatization. derpharmachemica.com This reactivity allows for the incorporation of the this compound scaffold into larger molecular frameworks, which is a key step in the synthesis of new pharmaceutical agents and functional materials. For instance, various 4-nitroimidazole (B12731) derivatives have been synthesized and evaluated for their potential as anticancer, antibacterial, and antitubercular agents. nih.govfinechem-mirea.ru

Furthermore, the nitro group can be reduced to an amino group, which can then be further modified through various chemical reactions. This transformation opens up pathways to a different class of imidazole derivatives with altered electronic and biological properties. The versatility of the nitroimidazole scaffold makes it a valuable precursor for creating libraries of compounds for drug discovery and materials science research. nih.gov

Table 1: Examples of Reactions involving the Nitroimidazole Scaffold

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-alkylation | Alkyl halides, K₂CO₃, Acetonitrile (B52724), 60°C | N-alkylated nitroimidazoles | derpharmachemica.com |

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted nitroimidazoles | researchgate.net |

| Bromination/Debromination | Br₂, followed by reductive deiodination | Bromo-nitroimidazole intermediates | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Integration into Functional Materials (e.g., Polymer Chemistry, Dyes)

The unique electronic properties of the nitroimidazole ring suggest its potential for integration into functional materials such as polymers and dyes. Nitroimidazole derivatives have been investigated for their use in various material science applications.

In the realm of polymer chemistry, nitroimidazole-containing monomers could be synthesized and subsequently polymerized to create functional polymers. These polymers could exhibit interesting properties, such as thermal stability, specific conductivity, or the ability to release bioactive molecules. Research has been conducted on nitroimidazole-polymer complexes for controlled drug release, indicating the feasibility of incorporating this scaffold into polymeric systems. scribd.com

The chromophoric nature of the nitroaromatic system also points towards potential applications in the development of dyes. By coupling this compound with other aromatic systems, it may be possible to create novel dyes with specific absorption and emission properties. For example, nitroimidazole derivatives have been coupled with indocyanine green, a fluorescent dye, to create targeted imaging agents for hypoxic tumors. uconn.edu This suggests that the this compound core could be a component of new fluorescent probes or dyes for various imaging and sensing applications. The synthesis of such functional dyes often involves coupling the nitroimidazole moiety to other molecules to tune the photophysical properties. uconn.edunih.govnih.govresearchgate.netresearchgate.net

Development of Catalytic Systems

Currently, there is no available scientific literature to suggest that this compound itself acts as a catalyst. The primary role of nitroimidazoles in the scientific literature is as a building block for larger molecules rather than as a catalytic species. nih.govderpharmachemica.com

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The primary step would be to establish a reliable and efficient synthesis for 4-ethoxy-5-nitro-1H-imidazole. Initial approaches could be hypothesized based on known reactions for similar molecules, such as the etherification of a corresponding hydroxy-nitroimidazole precursor or the nitration of an ethoxy-imidazole. Research would need to focus on regioselectivity and yield optimization.

Advanced Spectroscopic Characterization Techniques for Complex Derivates

Once synthesized, the compound would require thorough characterization. This would involve standard techniques like NMR (¹H, ¹³C), IR, and mass spectrometry to confirm its structure. Advanced techniques could be employed to study its electronic and vibrational properties in more detail.

In-depth Computational Modeling for Structure-Reactivity Relationships

Theoretical studies could predict the molecule's geometry, electronic structure, and spectroscopic properties. Computational models could also offer insights into its potential reactivity, stability, and intermolecular interactions, guiding future experimental work.

Exploration of New Reactivity Pathways and Transformations

Following its synthesis and characterization, the reactivity of the ethoxy and nitro groups, as well as the imidazole (B134444) ring itself, could be explored. This would involve subjecting the compound to various reaction conditions to understand its chemical behavior and potential for further functionalization.

Design and Synthesis of New Materials Incorporating the this compound Scaffold

Depending on its determined properties, researchers could explore incorporating this scaffold into new materials. The presence of both an ethoxy and a nitro group on the imidazole ring could impart unique electronic or energetic properties, making it a candidate for inclusion in polymers, energetic materials, or functional organic materials.

Until such primary research is conducted and published, a detailed and factual article on this compound remains beyond the scope of existing knowledge.

Q & A

Q. What are the common synthetic routes for preparing 4-ethoxy-5-nitro-1H-imidazole, and how can reaction conditions be optimized?

The synthesis of nitroimidazole derivatives like this compound typically involves alkylation or substitution reactions. For example, analogous compounds (e.g., 1-(2-(2-chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole) are synthesized by reacting imidazole precursors with halogenated ethoxy derivatives in polar aprotic solvents like DMSO, using bases such as KOH to deprotonate the imidazole nitrogen and facilitate substitution . Reaction temperature (elevated to 60–80°C) and solvent choice are critical for yield and purity. Optimization studies should include kinetic monitoring (e.g., TLC or HPLC) and post-reaction purification via column chromatography or recrystallization .

Q. How can the structure and purity of this compound be confirmed experimentally?

Key analytical techniques include:

- NMR Spectroscopy : To resolve the imidazole ring protons (δ 7.0–8.5 ppm for nitro-substituted imidazoles) and confirm ethoxy group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+) and fragmentation patterns consistent with the nitro and ethoxy substituents .

- X-ray Crystallography : If single crystals are obtained, this method provides unambiguous 3D structural validation .

- Elemental Analysis : Combustion analysis ensures stoichiometric agreement with the expected C, H, N, and O content .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Standard assays include:

- Minimum Inhibitory Concentration (MIC) Tests : For antibacterial/antifungal activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods .

- Cytotoxicity Assays : MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the compound’s electron density, frontier molecular orbitals (HOMO-LUMO gaps), and nitro group charge distribution, which influence redox behavior and electrophilic substitution patterns . Solvent effects can be incorporated using polarizable continuum models (PCM). These insights guide synthetic modifications to enhance stability or activity .

Q. What strategies resolve contradictions in reported biological activity data for nitroimidazole derivatives?

Discrepancies may arise from differences in:

- Assay Conditions : Variations in pH, inoculum size, or solvent (DMSO vs. aqueous buffers) affect MIC values. Standardize protocols per CLSI guidelines .

- Structural Analogues : Minor substituent changes (e.g., ethoxy vs. methoxy) significantly alter bioactivity. Conduct comparative SAR studies using a congeneric series .

- Resistance Mechanisms : Evaluate efflux pump activity (e.g., via efflux inhibitors like PAβN) in bacterial strains .

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

- Systematic Substituent Variation : Synthesize derivatives with modified ethoxy/nitro groups (e.g., 4-propoxy-5-nitro or 4-ethoxy-5-cyano) and compare bioactivity .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., bacterial nitroreductases or fungal CYP51), validated by mutagenesis studies .

Q. What regulatory considerations apply to this compound in pharmaceutical development?

For preclinical studies:

- Impurity Profiling : Follow ICH Q3A guidelines to identify and quantify synthesis byproducts (e.g., de-ethoxy or over-nitrated impurities) using HPLC-MS .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hydrolytic/oxidative susceptibility, particularly at the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.